4alpha-Hydroxy Cholesterol

描述

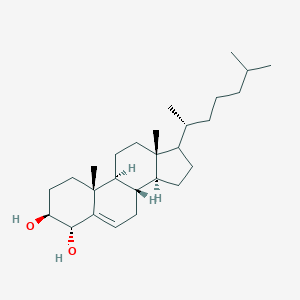

4alpha-Hydroxy Cholesterol is a derivative of cholesterol, which is a crucial molecule in the body, involved in various biological processes. This compound is part of the oxysterol family, which are oxygenated derivatives of cholesterol. Oxysterols play significant roles in cholesterol homeostasis, lipid metabolism, and cellular signaling .

准备方法

Synthetic Routes and Reaction Conditions: 4alpha-Hydroxy Cholesterol can be synthesized through the hydroxylation of cholesterol. This process typically involves the use of cytochrome P450 enzymes, particularly CYP3A4, which catalyzes the addition of a hydroxyl group to the cholesterol molecule . The reaction conditions often include the presence of oxygen and a suitable cofactor, such as NADPH.

Industrial Production Methods: In an industrial setting, the production of this compound may involve biotechnological approaches using microbial transformation. Microorganisms such as fungi and bacteria can be engineered to express the necessary enzymes for the hydroxylation of cholesterol . This method is advantageous due to its high regio- and stereoselectivity, as well as its environmentally friendly nature.

化学反应分析

Types of Reactions: 4alpha-Hydroxy Cholesterol undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of other oxysterols.

Reduction: Reduction reactions can convert it back to cholesterol or other derivatives.

Substitution: Functional groups on the molecule can be substituted with other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include various oxysterols, which have distinct biological activities and functions .

科学研究应用

Biochemical Role and Mechanism of Action

4α-HC plays a significant role in lipid metabolism and homeostasis. It is known to influence the expression of genes involved in cholesterol and lipid transport and metabolism. The compound acts as a signaling molecule that can modulate the activity of liver X receptors (LXRs), which are crucial for regulating cholesterol homeostasis.

- Mechanism : 4α-HC is thought to activate LXRs, leading to the induction of genes responsible for cholesterol efflux (e.g., ATP-binding cassette transporter A1, ABCA1) and repressing cholesterol influx by inhibiting transporters such as lectin-like oxidized LDL receptor-1 .

Applications in Drug Development

The compound has emerged as a valuable biomarker in pharmacokinetic studies, particularly in assessing drug-drug interactions (DDIs) involving cytochrome P450 enzymes.

- CYP3A Activity Marker : 4α-HC levels have been used to evaluate CYP3A enzyme activity in clinical trials. For instance, studies have shown that potent CYP3A inhibitors like ketoconazole significantly decrease plasma levels of 4α-HC, while inducers like rifampicin markedly increase its levels .

Table 1: Effects of CYP3A Modulators on Plasma 4α-HC Levels

| Treatment | Change in 4α-HC Levels | Statistical Significance |

|---|---|---|

| Ketoconazole | Decreased by 13% | |

| Rifampicin | Increased by 220% | |

| Placebo | No significant change | N/A |

Clinical Implications

The elevation of 4α-HC levels has been linked to various clinical conditions, including liver diseases and metabolic disorders. Its role as a biomarker for hepatic function is being explored.

- Liver Disease : Elevated levels of 4α-HC may indicate altered cholesterol metabolism in liver diseases, providing insights into disease progression and treatment efficacy .

Case Studies

Several studies have documented the use of 4α-HC as a biomarker in clinical settings:

- Study on Drug Interactions : A clinical trial involving healthy subjects assessed the impact of rifampicin and ketoconazole on plasma levels of midazolam and its correlation with changes in 4α-HC levels. The results indicated that monitoring 4α-HC could serve as a reliable surrogate marker for evaluating CYP3A activity during drug development .

- Cholesterol Metabolism Study : Research demonstrated that individuals with specific genetic polymorphisms affecting CYP3A enzymes exhibited altered plasma levels of 4α-HC, suggesting its potential use in personalized medicine approaches for optimizing drug therapy .

作用机制

4alpha-Hydroxy Cholesterol exerts its effects primarily through its interaction with liver X receptors (LXRs), which are nuclear receptors involved in the regulation of lipid metabolism . Upon binding to LXRs, it modulates the expression of genes involved in cholesterol transport, efflux, and homeostasis. This pathway is crucial for maintaining cellular cholesterol levels and preventing the accumulation of cholesterol in tissues .

相似化合物的比较

25-Hydroxycholesterol: Another oxysterol involved in immune response and cholesterol metabolism.

27-Hydroxycholesterol: Plays a role in cholesterol homeostasis and has been implicated in various diseases.

Uniqueness: 4alpha-Hydroxy Cholesterol is unique due to its specific interaction with LXRs and its role as a biomarker for CYP3A4 activity . Unlike other oxysterols, it has a distinct regulatory function in cholesterol transport and homeostasis .

生物活性

4α-Hydroxy cholesterol (4α-HC) is an oxysterol, a derivative of cholesterol that has gained attention due to its potential biological activities and implications in various metabolic processes. This article explores the biological activity of 4α-HC, focusing on its role as a ligand for nuclear receptors, its influence on lipid metabolism, and its potential as a biomarker in pharmacokinetics.

4α-HC is synthesized from cholesterol through enzymatic oxidation, primarily by cytochrome P450 enzymes. It is structurally similar to other oxysterols, such as 4β-hydroxy cholesterol (4β-HC), but exhibits distinct biological properties. The compound's chemical structure allows it to interact with various nuclear receptors, particularly the Liver X Receptor (LXR), which plays a crucial role in lipid homeostasis.

Lipid Metabolism Regulation

Research indicates that 4α-HC may act as a ligand for LXR, influencing lipid metabolism pathways. Studies have shown that 4α-HC can modulate the expression of genes involved in lipid synthesis and transport:

- Activation of LXR : 4α-HC activates LXR, leading to the transcriptional regulation of genes involved in fatty acid synthesis and cholesterol metabolism. This activation can promote lipogenic processes, similar to the effects observed with 4β-HC .

- Impact on SREBP Pathways : While 4β-HC selectively induces the master lipogenic transcription factor Sterol Regulatory Element Binding Protein 1c (SREBP1c), the specific effects of 4α-HC on SREBP pathways require further investigation. However, it is hypothesized that like other oxysterols, it may influence SREBP activity indirectly through LXR activation.

Potential as a Biomarker

4α-HC has been proposed as an endogenous biomarker for assessing cytochrome P450 3A (CYP3A) activity. Its plasma concentrations can reflect changes in CYP3A activity due to drug interactions:

- Drug Interaction Studies : Clinical studies have demonstrated that plasma levels of 4α-HC can serve as a surrogate marker for CYP3A activity when evaluating drug pharmacokinetics. For instance, increased levels of 4α-HC were observed in patients treated with strong CYP3A inducers .

- Comparison with Other Biomarkers : Unlike other markers influenced by dietary or metabolic factors, 4α-HC concentrations remain stable under various conditions, making it a reliable indicator for CYP3A activity assessment.

In Vivo Studies

Recent studies have explored the effects of administering 4α-HC in animal models:

- Lipid Accumulation : In mouse models, administration of 4α-HC resulted in increased hepatic lipid content and triglyceride accumulation. This effect was linked to enhanced lipogenesis via LXR activation .

- Cell Culture Experiments : In vitro studies using primary hepatocytes demonstrated that treatment with 4α-HC led to increased lipid droplet formation and triglyceride synthesis, indicating its role as a pro-lipogenic factor .

Summary Table of Biological Activities

| Biological Activity | Effect | Mechanism |

|---|---|---|

| LXR Activation | Promotes lipid synthesis | Direct binding to LXR |

| Influence on SREBP | Potential modulation | Indirect through LXR |

| CYP3A Activity Marker | Reflects drug interaction dynamics | Stable plasma concentrations |

| Lipid Droplet Formation | Increases triglyceride accumulation | Enhanced lipogenesis |

属性

IUPAC Name |

(3S,4S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24+,25+,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDKQKOAHAICSF-GFYXKKFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([C@H]4O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can 4β-Hydroxycholesterol be used to assess drug metabolism?

A1: 4β-Hydroxycholesterol serves as an endogenous biomarker for the activity of CYP3A enzymes [, ]. These enzymes play a crucial role in the metabolism of many drugs. By measuring 4β-Hydroxycholesterol levels, researchers can indirectly assess CYP3A activity, which may offer insights into an individual's capacity to metabolize certain medications.

Q2: Did the study find a relationship between vitamin D levels and 4β-Hydroxycholesterol levels?

A2: Interestingly, the study on vitamin D supplementation found no significant correlation between individual serum levels of 25-hydroxyvitamin D and 4β-Hydroxycholesterol levels []. This suggests that vitamin D levels may not directly influence CYP3A activity, at least within the tested range.

Q3: What factors were found to potentially influence 4β-Hydroxycholesterol levels?

A3: While vitamin D levels showed no correlation, a moderate negative correlation was observed between C-reactive protein (CRP) levels, a marker of inflammation, and 4β-Hydroxycholesterol levels []. This finding supports previous research suggesting that inflammation might suppress the activity of hepatic CYP3A enzymes. This highlights the potential influence of inflammatory states on drug metabolism.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。